7-[2-Amino(cyclohexa-1,4-dien-1-yl)acetamido]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
Cefroxadine is a first-generation cephalosporin antibiotic, known by its International Nonproprietary Name (INN) and trade names Oraspor and Cefthan-DS . Structurally related to cefalexin, cefroxadine shares a similar spectrum of activity and is primarily used to treat bacterial infections . It is an orally available antibiotic that was once used in Italy but has since been withdrawn .
Preparation Methods
Cefroxadine can be synthesized through several routes. One method involves the methylation of the enol with diazomethane as a key step . Another more complex route starts with phenoxymethylpenicillin sulfoxide benzhydryl ester, which undergoes fragmentation when treated with benzothiazole-2-thiol . The process includes ozonolysis, methylation, ring closure, and removal of ester protection . Industrial production methods often focus on improving production safety, reducing costs, and ensuring mild process operating conditions .
Chemical Reactions Analysis
Cefroxadine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include diazomethane for methylation and benzothiazole-2-thiol for fragmentation . Major products formed from these reactions include various intermediates that lead to the final cefroxadine compound .
Scientific Research Applications
Cefroxadine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying cephalosporin antibiotics.
Biology: Investigated for its effects on bacterial cell walls and its interactions with penicillin-binding proteins.
Medicine: Used to treat bacterial infections due to its bactericidal properties.
Industry: Explored for its potential in large-scale antibiotic production.
Mechanism of Action
Cefroxadine exerts its effects by binding to and inhibiting penicillin-binding proteins (PBPs), which are responsible for catalyzing the transpeptidase reaction that cross-links the peptide side chains on the sugar residues of a peptidoglycan unit . This disruption leads to the destruction of the peptidoglycan layer, causing the bacterial cell to lose its resistance to osmotic pressure and lyse .
Comparison with Similar Compounds
Cefroxadine is structurally related to cefalexin, and both drugs share a similar spectrum of activity . Other similar compounds include:
Cefachlor: Another first-generation cephalosporin with a similar mechanism of action.
Cefradine: Shares structural properties and activity spectrum with cefroxadine.
Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.
Cefroxadine’s uniqueness lies in its specific structural properties and its particular spectrum of activity against certain bacterial strains .
Properties
IUPAC Name |
7-[(2-amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-24-9-7-25-15-11(14(21)19(15)12(9)16(22)23)18-13(20)10(17)8-5-3-2-4-6-8/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMOROXKXONCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860635 |
Source
|
Record name | 7-[2-Amino(cyclohexa-1,4-dien-1-yl)acetamido]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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